3-(3-Methoxyphenyl)-2-methylpropanoic acid
Overview
Description
3-(3-Methoxyphenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C11H14O3 It is a derivative of phenylpropanoic acid, featuring a methoxy group (-OCH3) attached to the benzene ring and a methyl group (-CH3) on the propanoic acid chain
Mechanism of Action
Target of Action
A related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (hmpa), has been found to interact with the gpr41 receptor .
Mode of Action
Hmpa, a similar compound, has been shown to activate the gpr41 receptor . This activation plays a crucial role in the anti-obesity effects and improvement of hepatic steatosis by stimulating the lipid catabolism pathway .
Biochemical Pathways
Hmpa has been shown to improve hepatic glucose and lipid metabolism, and inhibit muscular lipid metabolism and protein catabolism . This is indicated by changes in mRNA expression levels of related genes .
Pharmacokinetics
A study on hmpa in sprague-dawley rats showed that after oral administration, intact and conjugated hmpas were detected in the bloodstream within 15 minutes . HMPA and its conjugates were also detected in various organs 6 hours post-administration, indicating that HMPA undergoes rapid conversion into conjugates, and they broadly distribute to organs .
Result of Action
Hmpa has been shown to significantly enhance absolute grip strength and relative grip strength in mice . Low-dose HMPA administration increased Myf5 expression in sedentary mice, suggesting that low-dose HMPA may promote muscle development .
Action Environment
It’s known that gut microbiota play a crucial role in transforming dietary polyphenols into smaller metabolites like hmpa . This suggests that the gut microbiota environment could potentially influence the action of 3-(3-Methoxyphenyl)-2-methylpropanoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the catalytic reduction of its corresponding unsaturated acid using palladium on charcoal (Pd/C) and hydrogen gas (H2) . This method is efficient and provides a high yield of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups on the benzene ring.
Scientific Research Applications
3-(3-Methoxyphenyl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to metabolic pathways and enzyme interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylacetic acid: Similar structure but lacks the methyl group on the propanoic acid chain.
4-Methoxyphenylacetic acid: The methoxy group is positioned differently on the benzene ring.
2-Methoxyphenylacetic acid: The methoxy group is located at the ortho position relative to the carboxylic acid group.
Uniqueness
3-(3-Methoxyphenyl)-2-methylpropanoic acid is unique due to the specific positioning of the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(11(12)13)6-9-4-3-5-10(7-9)14-2/h3-5,7-8H,6H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLWIDSXTQWCRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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